2-Chloro-5-(4-methoxycarbonylphenyl)phenol
Description
Contextual Overview of Biaryl Phenolic Structures in Advanced Chemical Research
Substituted biaryl phenols are a class of organic compounds characterized by two connected aromatic rings, with at least one bearing a hydroxyl (-OH) group. This structural motif is of considerable interest in advanced chemical research due to its prevalence in natural products, pharmaceuticals, and materials science. The rotational restriction around the biaryl bond can lead to atropisomerism, a form of chirality that is highly valuable in asymmetric catalysis and drug design. nih.gov
The phenolic hydroxyl group provides a reactive site for further functionalization and can participate in hydrogen bonding, which influences the molecule's physical and biological properties. The substituents on the aromatic rings play a crucial role in tuning the electronic and steric properties of the molecule, thereby affecting its reactivity and potential applications. rsc.org The synthesis of these complex structures often involves transition metal-catalyzed cross-coupling reactions, direct C-H functionalization, or rearrangement reactions. sci-hub.senih.govrsc.org
Rationale for Investigating 2-Chloro-5-(4-methoxycarbonylphenyl)phenol as a Distinct Chemical Entity
The specific compound, this compound, presents a unique combination of functional groups that warrants investigation. The phenol (B47542) group, a known antioxidant moiety, is ortho-substituted with a chlorine atom and meta-substituted with a methoxycarbonylphenyl group.
The rationale for its investigation is multifaceted:
Unique Substitution Pattern: The 2-chloro substitution can influence the acidity of the phenolic proton and introduce steric hindrance, potentially leading to unique reactivity and conformational preferences.
Ester Functionality: The methoxycarbonyl group on the second phenyl ring is an electron-withdrawing group that can be hydrolyzed to a carboxylic acid, offering a handle for further derivatization or for modulating the compound's biological activity.
Potential for Biological Activity: The biaryl phenol scaffold is a common feature in biologically active molecules. The specific combination of a halogen, a phenol, and an ester group could lead to novel pharmacological properties.
Intermediate for Complex Syntheses: This compound can serve as a versatile building block for the synthesis of more complex molecules, including ligands for catalysis and functional materials.
Current Research Landscape on Analogous Functionalized Phenols: A Review of Synthetic, Mechanistic, and Application-Oriented Studies
Research on functionalized phenols is a vibrant area of organic chemistry. Synthetic efforts are largely focused on developing efficient and selective methods for their preparation. Transition metal-free methods, such as those involving aryne intermediates or cascade reactions, are gaining traction for being more sustainable. acs.orgnih.gov Mechanistic studies often employ computational methods, like Density Functional Theory (DFT), to understand reaction pathways and predict selectivity. nih.govnih.gov
Application-oriented studies have demonstrated the utility of functionalized phenols in various fields. For example, hindered phenols are used as antioxidants in polymers, and more complex derivatives have shown promise as anticancer agents. mdpi.comnih.gov The functionalization of natural phenols is also a key strategy to enhance their biological activities. nih.gov
A summary of recent research on analogous compounds is presented in the table below:
| Research Area | Focus | Key Findings |
| Synthesis | Transition metal-free biaryl synthesis | Development of cascade reactions for the synthesis of highly functionalized biaryls. sci-hub.senih.gov |
| C-H Functionalization | Direct functionalization of phenols to increase molecular complexity efficiently. rsc.orgnih.gov | |
| Mechanistic Studies | Sigmatropic Rearrangements | Elucidation of reaction mechanisms for biaryl synthesis using NMR and DFT. nih.gov |
| Aryne Chemistry | Investigation of aryne intermediates for the formation of biaryl phenols. acs.org | |
| Applications | Biological Activity | Synthesis of phenolic derivatives with potential anti-inflammatory and anticancer properties. nih.govnih.gov |
| Materials Science | Use of phenolic compounds in the development of novel synthetic resins. emerald.com |
Research Objectives and Scope for this compound
Given the limited specific information on this compound, a proposed research program would focus on the following objectives:
Development of an Efficient Synthetic Route: To devise a high-yielding and scalable synthesis of the target compound, likely employing a cross-coupling strategy such as a Suzuki or Negishi reaction.
Full Spectroscopic and Structural Characterization: To thoroughly characterize the compound using techniques like NMR, IR, and mass spectrometry, and to obtain a single-crystal X-ray structure to confirm its connectivity and study its solid-state conformation.
Investigation of Physicochemical Properties: To measure key properties such as pKa, redox potential, and solubility, which are crucial for understanding its potential applications.
Exploration of Chemical Reactivity: To study the reactivity of the phenolic hydroxyl group and the ester functionality, including derivatization to explore structure-activity relationships.
Preliminary Biological Screening: To evaluate the compound for potential antioxidant, and other relevant biological activities based on the properties of analogous structures.
The scope of this research would be confined to the laboratory-scale synthesis and in vitro characterization of the compound and its immediate derivatives.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-chloro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWICWFUQKISNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659733 | |
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198422-80-8 | |
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 4 Methoxycarbonylphenyl Phenol
Retrosynthetic Analysis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on the most logical bond disconnection to identify key precursors.
The primary strategic disconnection for this compound is the carbon-carbon single bond connecting the chlorinated phenol (B47542) ring and the methoxycarbonyl-substituted phenyl ring. This biaryl linkage is a prime candidate for disconnection, as numerous reliable methods exist for its formation. This disconnection simplifies the complex target molecule into two more manageable, single-ring aromatic precursors. This approach is favored because it leads directly to well-established synthetic pathways, primarily transition metal-catalyzed cross-coupling reactions.
Following the strategic disconnection, two principal building blocks are identified: an electrophilic partner and a nucleophilic partner.
Halogenated Phenols (Electrophile) : The chlorinated phenol portion of the molecule can be derived from a di-halogenated phenol. A suitable precursor is a 2-chlorophenol (B165306) bearing a more reactive halogen, such as bromine or iodine, at the 5-position. Compounds like 5-Bromo-2-chlorophenol or 5-Iodo-2-chlorophenol are ideal electrophilic partners. guidechem.com The reactivity of the halogen in the subsequent cross-coupling reaction generally follows the order I > Br > Cl, making the C-Br or C-I bond the preferred reaction site over the C-Cl bond. molaid.comhoweipharm.com
Methyl 4-borono-benzoate derivatives (Nucleophile) : The methoxycarbonylphenyl portion can be sourced from an organoboron compound. The most common and effective precursor is (4-Methoxycarbonylphenyl)boronic acid or its corresponding boronic esters (e.g., pinacol (B44631) ester). These organoboron reagents are stable, relatively non-toxic, and widely used in Suzuki-Miyaura coupling reactions. sigmaaldrich.com
Forward Synthesis Pathways to this compound
The forward synthesis builds upon the precursors identified during retrosynthesis, employing a reliable method for C-C bond formation.
The formation of the biaryl structure of this compound is efficiently accomplished using transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it the premier strategy for synthesizing biaryl compounds like the target molecule. sigmaaldrich.com First reported by Akira Suzuki in 1979, this reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. howeipharm.comsigmaaldrich.com Its advantages include mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the low toxicity of the boron-containing byproducts.
The synthesis of this compound can be achieved by the palladium-catalyzed Suzuki-Miyaura coupling of a 2-chloro-5-halophenol (where the halogen is Br or I) with (4-methoxycarbonylphenyl)boronic acid. howeipharm.com
The general catalytic cycle involves three main steps: howeipharm.com
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br or C-I) of the halogenated phenol, forming a Pd(II) intermediate. This step is typically the rate-determining step.
Transmetalation : The organic group from the boronic acid is transferred to the palladium center from an activated boronate species, which is formed by the reaction of the boronic acid with the base.
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or complexes formed in situ from a palladium source like Palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. The choice of base is crucial for activating the boronic acid; inorganic bases such as potassium carbonate, sodium carbonate, or cesium carbonate are frequently used.
Below is a representative table outlining typical conditions for the Suzuki-Miyaura synthesis of the target compound.
Table 1: Representative Conditions for Suzuki-Miyaura Synthesis
| Parameter | Value |
|---|---|
| Aryl Halide | 5-Bromo-2-chlorophenol |
| Boronic Acid | (4-Methoxycarbonylphenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene/Ethanol/Water mixture or Dioxane/Water |
| Temperature | 80-100 °C |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
This table presents a generalized, illustrative protocol for the synthesis of this compound via the Suzuki-Miyaura reaction based on standard literature procedures for similar biaryl formations.
Suzuki-Miyaura Cross-Coupling Strategies for Biaryl Formation
Direct Aromatic Functionalization Approaches (e.g., C-H Activation, Halogenation)
Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, leading to more atom-economical synthetic routes. mdpi.com
A plausible route to this compound could involve the C-H arylation of a substituted phenol. For instance, palladium-catalyzed, hydroxy-group-directed C-H arylation of a biphenyl (B1667301) precursor could be employed. kochi-tech.ac.jp A potential disconnection would involve the arylation of a pre-formed 2-chloro-5-arylphenol.
Alternatively, a C-H activation/halogenation strategy could be envisioned. orgsyn.org This might involve the synthesis of methyl 4'-(3'-hydroxyphenyl)benzoate followed by a regioselective chlorination. The directing effect of the hydroxyl and ester groups would be crucial for achieving the desired regioselectivity.
Table 2: Potential Direct Aromatic Functionalization Strategies
| Strategy | Substrate 1 | Substrate 2 | Catalyst/Reagent | Key Feature |
| C-H Arylation | 4-Chlorophenol | Methyl 4-iodobenzoate | Pd(OAc)₂ / Ligand | Direct formation of the biphenyl bond. |
| C-H Halogenation | Methyl 4'-(3'-hydroxyphenyl)benzoate | N-Chlorosuccinimide | Acid/Base Catalyst | Regioselective introduction of the chloro group. |
This table presents hypothetical strategies based on general principles of C-H functionalization.
Multi-Step Conversions from Readily Available Aromatic Precursors
A multi-step synthesis provides a robust and often more controlled approach to complex molecules like this compound. A convergent synthesis, where two elaborate fragments are prepared separately and then coupled, is a common strategy. mdpi.com
One potential multi-step route could begin with the Suzuki-Miyaura coupling of 4-bromobenzoyl chloride with phenylboronic acid to form a benzophenone (B1666685) intermediate. nih.gov This intermediate could then undergo further functionalization, including chlorination and Baeyer-Villiger oxidation to introduce the hydroxyl group, followed by esterification.
Another approach could involve the synthesis of a substituted biphenyl-4-carboxylic acid, which is then esterified in the final step. For example, starting from 3-acetamidophenol, a series of reactions including formylation, halogenation, and coupling could build the desired scaffold.
A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which could be adapted for the synthesis of related heterocyclic biphenyls, showcasing the versatility of this reaction in multi-step syntheses.
Example of a Multi-step Synthetic Sequence:
Protection: Protect the hydroxyl group of 4-chlorophenol.
Bromination: Introduce a bromine atom at the 2-position of the protected 4-chlorophenol.
Suzuki-Miyaura Coupling: Couple the resulting 2-bromo-4-chlorophenol (B154644) derivative with methyl 4-boronobenzoate.
Deprotection: Remove the protecting group from the hydroxyl function to yield the final product.
This sequence allows for controlled functionalization and relies on well-established and high-yielding reactions.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.
The choice of ligand is paramount in transition metal-catalyzed reactions, profoundly influencing the catalyst's stability, activity, and selectivity. For nickel-catalyzed cross-couplings, the ligand environment dictates the reactivity profile. For instance, in the coupling of sterically hindered substrates, flexible bidentate phosphine ligands like DPEphos have proven effective. nih.gov The development of cage phosphine 'DalPhos' ligands has significantly broadened the scope of nickel-catalyzed cross-couplings, particularly for challenging (hetero)aryl chlorides and phenol derivatives. rsc.org
A systematic screening of ligands and catalyst precursors is essential for any new transformation. This often involves testing a range of phosphine ligands with varying steric and electronic properties, as well as different metal precursors and bases.
Table 3: Representative Ligands for Nickel-Catalyzed Cross-Coupling
| Ligand | Type | Key Features | Potential Application |
| PCy₃ (Tricyclohexylphosphine) | Monodentate Phosphine | Strong σ-donor, bulky. | Suzuki-Miyaura couplings. |
| dppp (1,3-Bis(diphenylphosphino)propane) | Bidentate Phosphine | Forms stable chelates. | In situ phenol activation/coupling. |
| DPEphos | Bidentate Phosphine | Wide bite angle, flexible. | Coupling of sterically hindered substrates. nih.gov |
| PAd₂-DalPhos | Cage Phosphine | Robust, effective for C-N/C-O couplings. | Coupling of (hetero)aryl chlorides. rsc.org |
This table provides examples of ligands and their potential utility in the synthesis of the target compound.
Solvent Effects and Temperature Regimes in Reaction Outcomes
The choice of solvent and the reaction temperature are pivotal parameters that dictate the rate, yield, and purity of the product in the synthesis of this compound via Suzuki-Miyaura coupling. While the reaction is known for its tolerance to a wide variety of solvents, the optimal choice is often interdependent with the base and catalyst system employed. digitellinc.comnih.gov
Commonly used solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). libretexts.orguwindsor.ca Aqueous mixtures are also frequently utilized, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. harvard.eduyoutube.com The polarity of the solvent is known to affect the structure and activity of the catalytic intermediates. nih.gov For instance, strong bases like sodium hydroxide (B78521) often perform well in THF/water systems, whereas weaker bases such as potassium carbonate are typically more effective in DMF. libretexts.org
Temperature plays a crucial role, especially when dealing with less reactive aryl chlorides. The oxidative addition of palladium to the carbon-chlorine bond is often the rate-limiting step and generally requires thermal energy to proceed efficiently. libretexts.org While couplings involving more reactive aryl iodides or bromides can sometimes be conducted at room temperature with highly active catalyst systems, the coupling of aryl chlorides typically necessitates elevated temperatures, often in the range of 60–130 °C. uwindsor.caorganic-chemistry.orgrsc.org Studies on related halophenol couplings have shown that microwave irradiation can significantly enhance reaction rates and yields, particularly for moderately reactive aryl bromides, suggesting its potential utility for challenging aryl chloride substrates as well. acs.org However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions, requiring careful optimization for each specific substrate and catalyst combination. researchgate.net
Below is an interactive data table summarizing the general effects of solvent and temperature on Suzuki-Miyaura coupling outcomes for aryl chlorides.
| Solvent System | Typical Temperature Range (°C) | General Observations & Impact on Reaction |
|---|---|---|
| Toluene / Water | 80 - 110 | Good for many systems; biphasic nature helps in product separation and catalyst stability. Often used with phosphine-based catalysts. |
| Dioxane / Water | 80 - 100 | Very common and effective system. Dioxane solubilizes organic components well, while water dissolves the inorganic base. harvard.edu |
| DMF | 100 - 130 | Effective for less reactive chlorides due to its high boiling point and ability to solubilize a wide range of reagents. Often paired with weak bases like K₂CO₃. uwindsor.ca |
| THF / Water | 60 - 70 | Milder conditions suitable for more activated aryl chlorides or highly efficient catalyst systems. Lower boiling point limits the achievable reaction rate for difficult substrates. libretexts.org |
| Isopropanol (IPA) / Water | 70 - 85 | Considered a "green" and robust solvent choice that performs well across many Suzuki-Miyaura reactions. nih.gov |
Additive Influence on Reaction Kinetics and Yieldsnih.gov
In the context of the Suzuki-Miyaura synthesis of this compound, "additives" primarily encompass the essential base and the catalyst's phosphine ligand, both of which have a determinative influence on reaction success.
The Role of the Base: The base is a non-negotiable component, required to activate the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then participates in the transmetalation step with the palladium center. harvard.eduorganic-chemistry.org The choice of base can significantly affect reaction rates and yields. Common bases include inorganic hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and phosphates (K₃PO₄). libretexts.orgacs.org Stronger bases are often used to accelerate the coupling of less reactive partners, while milder bases like potassium fluoride (B91410) (KF) can be employed when base-sensitive functional groups, such as the ester in the target molecule, are present. organic-chemistry.org The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can also impact the reaction, with larger cations sometimes accelerating the process. acs.org
The Role of the Ligand: For the coupling of relatively inert aryl chlorides, the selection of an appropriate ligand for the palladium catalyst is paramount. The primary role of the ligand is to facilitate the oxidative addition of the palladium(0) species into the C-Cl bond. This step is notoriously difficult for aryl chlorides compared to bromides or iodides. libretexts.org Research has shown that bulky and electron-rich phosphine ligands are highly effective. libretexts.orglibretexts.org These electronic properties increase the electron density on the palladium center, promoting its insertion into the aryl-halide bond, while the steric bulk facilitates the final reductive elimination step to release the product. libretexts.org Widely used ligands for this purpose include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and a variety of specialized biarylphosphine ligands like SPhos and XPhos developed by the Buchwald group. uwindsor.ca N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for activating aryl chlorides. nih.gov
Other Additives: In some cases, phase-transfer agents such as tetra-n-butylammonium bromide (TBAB) are added. These additives can be particularly beneficial in biphasic aqueous/organic systems, helping to shuttle reactants across the phase boundary and accelerate the reaction. uwindsor.canih.gov
The following interactive table details the influence of common additives on the synthesis.
| Additive Type | Example | Function & Impact on Kinetics/Yield |
|---|---|---|
| Base (Weak) | K₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation. Generally requires higher temperatures but is compatible with many functional groups. libretexts.orgacs.org |
| Base (Strong) | NaOH, Cs₂CO₃ | Provides faster reaction rates, especially for difficult couplings. Cesium carbonate is highly effective but more expensive. libretexts.org |
| Ligand (Bulky Phosphine) | P(t-Bu)₃, SPhos, XPhos | Essential for activating aryl chlorides. Accelerates the rate-limiting oxidative addition step, leading to higher yields in shorter times. uwindsor.calibretexts.org |
| Ligand (NHC) | IMes, IPr | N-Heterocyclic Carbenes are strong electron-donating ligands that are highly effective for aryl chloride coupling, often providing high catalyst stability and turnover. nih.gov |
| Phase-Transfer Agent | NBu₄Br (TBAB) | Facilitates reactions in biphasic systems, improving reaction rates by enhancing interaction between reactants from different phases. nih.gov |
Chemoselectivity and Regioselectivity in the Synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenoldigitellinc.comuwindsor.caorganic-chemistry.org
The synthesis of a polysubstituted aromatic compound like this compound requires precise control over which atoms or functional groups react, a concept divided into chemoselectivity and regioselectivity.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A highly plausible synthetic route to the target molecule involves the Suzuki coupling of (4-methoxycarbonylphenyl)boronic acid with a dihalophenol precursor, such as 5-bromo-2-chlorophenol. In this scenario, the palladium catalyst must selectively activate one carbon-halogen bond over the other. The chemoselectivity in palladium-catalyzed cross-coupling reactions is well-established and follows the trend of C–I > C–Br > C–OTf > C–Cl based on bond dissociation energies. libretexts.orgwhiterose.ac.uk Therefore, the oxidative addition of palladium would occur preferentially at the weaker carbon-bromine bond, leaving the more robust carbon-chlorine bond intact. This inherent reactivity difference allows for the predictable and selective synthesis of the desired product, coupling the boronic acid at the position formerly occupied by the bromine atom.
Regioselectivity , the control of reaction at different positions on a molecule, becomes the central challenge if a precursor with two identical halogens is used, such as 2,5-dichlorophenol. Here, the catalyst must differentiate between the C2-Cl and C5-Cl bonds. The outcome is governed by a complex interplay of steric hindrance and the electronic properties of the substrate. acs.org The oxidative addition step is generally considered to be the selectivity-determining step. acs.org The regioselectivity is influenced by factors that stabilize the transition state of this step, including the relative strengths of the C-Cl bonds and the electronic distribution in the molecule's lowest unoccupied molecular orbital (LUMO). acs.org
In the case of 2,5-dichlorophenol, the hydroxyl group is a strong ortho-, para-directing activator, while the chlorine atoms are deactivating but also ortho-, para-directing.
C2-Cl Bond: This position is ortho to the powerful electron-donating hydroxyl group, which increases the electron density at C2, generally making oxidative addition more difficult.
C5-Cl Bond: This position is meta to the hydroxyl group and para to the other chlorine. The electronic environment is different, and often the less sterically hindered and more electron-poor site is favored for coupling.
Studies on related dihalosubstituted systems, such as dichloropyridines, have shown that the site of coupling can be controlled by the choice of ligand and reaction conditions. nih.govwhiterose.ac.uk In some cases, specific ligands or even ligand-free conditions can completely reverse the expected regioselectivity, highlighting the fine balance of competing factors. nih.gov For the synthesis of this compound from 2,5-dichlorophenol, achieving high regioselectivity would likely require careful screening of catalysts, ligands, and conditions to favor coupling exclusively at the C5 position.
Chemical Reactivity and Transformations of 2 Chloro 5 4 Methoxycarbonylphenyl Phenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a versatile functional handle, enabling a range of chemical transformations. It can act as a nucleophile, a proton donor in hydrogen bonding, and an ortho-para directing group in electrophilic aromatic substitution, although the existing substitution pattern of the molecule makes the latter less common.
The nucleophilic character of the phenolic oxygen allows for O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for synthesizing derivatives with altered physical and biological properties.
O-Alkylation: This reaction typically involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent, such as an alkyl halide. google.com A variety of bases can be employed, with common choices including potassium carbonate (K2CO3) and sodium hydride (NaH). thieme-connect.de The choice of solvent and reaction conditions can be optimized to achieve selective mono-alkylation. thieme-connect.de For instance, a simple and selective protocol for O-alkylation of various phenols uses K2CO3 in methanol (B129727) with 2-chloroethanol (B45725) as the alkylating agent, demonstrating tolerance for a wide range of functional groups. thieme-connect.de While direct alkylation of the aromatic ring is possible under certain catalytic conditions, such as with rhenium catalysts, these reactions are typically specific to the ortho-position and may not be favored given the existing substitution. orgsyn.org
O-Acylation: The synthesis of esters from 2-Chloro-5-(4-methoxycarbonylphenyl)phenol can be achieved through reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. A well-established method is the Steglich esterification, which uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol. mdpi.com This method is known for providing excellent yields with minimal side products. mdpi.com
The formation of phenolic ethers and esters from this compound represents a significant class of transformations.
Phenolic Ethers: The synthesis of phenolic ethers can be achieved by reacting the phenol with compounds like alkyl halides or dialkyl sulfates, often catalyzed by a base. google.com Novel one-pot processes have also been developed for producing hydroxy-substituted phenolic ethers. core.ac.uk For example, the oxidation of 4-hydroxyacetophenone in the presence of ammonium (B1175870) peroxydisulfate (B1198043) and sulfuric acid in methanol yields 4-methoxyphenol. core.ac.uk The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, remains a cornerstone method. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.
Phenolic Esters: Phenolic esters are commonly prepared by reacting the phenol with a carboxylic acid or its derivative. A general method involves the reaction of a bromo-functionalized acid with a phenol (in this case, methylparaben, a structurally related compound) using DCC and DMAP as coupling agents to form the corresponding ester. mdpi.com This resulting ester can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions. mdpi.com
Table 1: Selected Methods for Phenolic Ether and Ester Synthesis
| Transformation | Reagents/Catalysts | General Conditions | Citation |
|---|---|---|---|
| O-Alkylation | Alkyl halide, K2CO3, Methanol | Mild conditions, high selectivity for mono-alkylation | thieme-connect.de |
| O-Alkylation | Alkyl halide/Dialkyl sulfate, Amidine catalyst | Base-promoted reaction | google.com |
| O-Acylation (Steglich) | Carboxylic acid, DCC, DMAP | Coupling reaction, often in aprotic solvents like acetonitrile | mdpi.com |
| Ether Synthesis (Oxidative) | Ammonium peroxydisulfate, H2SO4, Methanol | One-pot process for specific substrates | core.ac.uk |
The presence of both a hydroxyl group (a hydrogen bond donor) and a chlorine atom ortho to it allows for the possibility of intramolecular hydrogen bonding. Theoretical and spectroscopic studies on 2-halophenols have shown that weak intramolecular hydrogen bonds exist in 2-chlorophenol (B165306). rsc.org This interaction occurs between the hydrogen of the hydroxyl group and the adjacent chlorine atom.
Furthermore, the molecule as a whole can participate in intermolecular hydrogen bonding. The phenolic hydroxyl group is a good hydrogen bond donor, while the oxygen atoms of the carbonyl group in the methoxycarbonyl substituent can act as hydrogen bond acceptors. ipb.pt In solution or the solid state, these interactions can lead to the formation of dimers or larger aggregates, influencing the compound's physical properties such as melting point and solubility. Studies on related molecules like 2-methoxyphenol show that intramolecular hydrogen bonding can significantly affect the conformational preferences and spectroscopic properties of the molecule. researchgate.netresearchgate.net The strength and nature of these hydrogen bonds can be investigated using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, complemented by computational studies. researchgate.netnih.gov
Transformations of the Aryl Halide Moiety (Chlorine)
The chlorine atom attached to the biphenyl (B1667301) system is an aryl halide. While generally less reactive than alkyl halides, it can participate in several important synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.
The aryl chloride in this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org While aryl chlorides are less reactive than the corresponding bromides or iodides, the use of specialized ligands, such as bulky electron-rich phosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs), can facilitate the coupling of these less reactive substrates. nih.govresearchgate.net The reaction is tolerant of a wide array of functional groups and is often carried out under mild conditions. libretexts.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes. researchgate.net Similar to the Suzuki reaction, the coupling of aryl chlorides can be challenging but has been achieved, often requiring more forcing conditions or specialized catalytic systems. sci-hub.se Efficient protocols have been developed that allow for the Sonogashira coupling of aryl chlorides, including electron-rich and sterically hindered examples. sci-hub.se
Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction provides a direct method for arylating double bonds.
Table 2: Overview of Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Key Catalytic Components | Product Type | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base, Ligand (e.g., NHC) | Biaryl, Styrene | libretexts.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orgresearchgate.netsci-hub.se |
| Heck | Alkene | Pd catalyst, Base, Ligand | Substituted Alkene | N/A |
Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom in this compound is generally difficult. Simple aryl halides are inert to many nucleophiles under standard conditions. libretexts.org The SNAr reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the target molecule, the methoxycarbonylphenyl group is para to the chlorine, but its electron-withdrawing effect is transmitted through the biphenyl system, which may not be sufficient to strongly activate the chlorine for displacement.
However, under harsh conditions of high temperature and pressure, or through the use of highly reactive nucleophiles and specialized catalysts (e.g., copper-catalyzed Ullmann condensation), nucleophilic displacement could potentially be achieved. Another possibility for substitution is through photolysis. It has been observed that chlorinated phenols can undergo photodegradation in aqueous solutions upon UV irradiation, leading to the substitution of chlorine atoms with hydroxyl groups. nih.gov
Reactivity of the Methoxycarbonylphenyl Substituent
The methoxycarbonyl group (-COOCH₃) on one of the phenyl rings is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction.
The methyl ester functionality can be readily hydrolyzed to its corresponding carboxylic acid, 2-chloro-5-(4-carboxyphenyl)phenol. This transformation is typically achieved under basic conditions, for instance, by heating the compound with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) in a polar solvent such as methanol. chemspider.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. chemspider.com
This hydrolysis is a common and high-yielding reaction in organic synthesis, often used to increase polarity or to enable further reactions at the carboxylic acid group. chemspider.com
Table 1: Representative Conditions for Methyl Ester Hydrolysis
| Reagents | Solvent | Conditions | Product | Yield |
|---|
The ester group is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄), a strong, nucleophilic reducing agent, is capable of reducing esters to primary alcohols. byjus.comnumberanalytics.com In this case, this compound would be converted to [4-(4-chloro-3-hydroxyphenyl)phenyl]methanol. The reaction involves the transfer of hydride ions (H⁻) from the LiAlH₄ to the carbonyl carbon. pearson.com This process typically occurs in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a subsequent aqueous workup to protonate the intermediate alkoxide and yield the alcohol. byjus.comlibretexts.org
It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters to alcohols. libretexts.orgumn.edu Therefore, LiAlH₄ is the reagent of choice for this transformation. pearson.comlibretexts.org
Table 2: Reagents for Ester Reduction
| Reducing Agent | Solvent | Product | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | [4-(4-chloro-3-hydroxyphenyl)phenyl]methanol | Powerful reducing agent; requires anhydrous conditions and aqueous workup. byjus.comlibretexts.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Core Phenolic Ring
The phenolic ring of the molecule is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl (-OH) group. lkouniv.ac.inlibretexts.org This group directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl group are C6, C2, and C4. The C2 position is already substituted with chlorine, and the C4 position is part of the biphenyl linkage. Therefore, electrophilic attack is most likely to occur at the C6 position.
The chloro (-Cl) substituent is a deactivating but also an ortho-, para-directing group. lkouniv.ac.in Its deactivating nature makes substitution less favorable than on phenol itself, but it reinforces the directing effect of the hydroxyl group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a suitable solvent can introduce another halogen atom onto the ring. beilstein-journals.orgquora.com Given the activating nature of the hydroxyl group, these reactions can sometimes proceed even without a catalyst and may lead to multiple substitutions if not controlled. stackexchange.comlibretexts.org For this specific scaffold, halogenation would be expected at the C6 position.
Nitration: Treatment with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can introduce a nitro (-NO₂) group. However, direct nitration of phenols can lead to oxidative decomposition and the formation of tarry by-products due to the strong oxidizing nature of the reagents. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group on the ring.
Nucleophilic aromatic substitution on this ring is generally difficult unless there are strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like the -Cl). libretexts.org In the ground state of the title compound, the ring is not sufficiently electron-deficient to readily undergo nucleophilic substitution.
Oxidative and Reductive Transformations of the Biaryl Scaffold
Oxidative Transformations: Phenols are susceptible to oxidation, which can lead to the formation of quinones. libretexts.org Strong oxidizing agents can potentially lead to oxidative coupling or degradation of the aromatic rings. Palladium-catalyzed oxidative C-H bond functionalization represents a modern method for forming new bonds, for instance, in the synthesis of complex heterocyclic structures from substituted anilines, a related class of compounds. acs.org
Reductive Transformations: The aromatic rings of the biphenyl system are generally resistant to reduction under standard conditions. However, harsh conditions, such as Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol), could potentially reduce one of the aromatic rings. Another transformation is the reductive removal of the phenolic hydroxyl group. This can be achieved by converting the phenol to a more robust intermediate, followed by reduction, or sometimes directly using reagents like zinc dust with heating, which reduces the phenol to the corresponding hydrocarbon. quora.com This would convert the phenolic ring to a simple chlorinated benzene (B151609) ring within the biphenyl structure.
Spectroscopic and Structural Analysis of this compound Remains Elusive
A comprehensive search for detailed spectroscopic and structural characterization data for the chemical compound this compound has found that specific experimental data from academic literature is not publicly available at this time. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, in-depth analytical data such as high-resolution nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are not detailed in accessible scientific journals or databases.
Chemical vendors offer the compound and suggest that quality control data, which would include NMR and mass spectrometry, are available upon request. However, this information is proprietary and not published for public or academic review. The absence of this data in the public domain prevents a detailed analysis and discussion of its specific spectral features.
For a thorough and scientifically accurate article on the advanced spectroscopic and structural characterization of this compound as outlined, access to experimental data from a primary research publication or a comprehensive spectral database would be necessary. Such data would allow for a detailed examination of its proton and carbon environments, molecular connectivity, accurate mass, and fragmentation patterns. Without this foundational information, a scientifically rigorous article on this specific compound cannot be constructed.
Further research or the publication of its analytical data in a peer-reviewed format is required to enable a detailed discussion of the spectroscopic properties of this compound.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 4 Methoxycarbonylphenyl Phenol
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide invaluable information about the three-dimensional structure of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol.
Determination of Solid-State Molecular Structure
Single-crystal X-ray diffraction would be the method of choice to elucidate the solid-state molecular structure of the title compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine key structural parameters.
Hypothetical Crystal Data for this compound:
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₁ClO₃ |
| Formula Weight | 262.69 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
This data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For instance, the dihedral angle between the two phenyl rings would be a critical parameter in defining the molecule's conformation.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the forces that govern the solid-state properties of the compound. For this compound, one would expect to observe various intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen of the methoxycarbonyl group. Other potential interactions could include halogen bonds involving the chlorine atom and π-π stacking between the aromatic rings. Understanding these interactions provides insight into the material's stability and physical properties.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are instrumental in identifying functional groups and providing information about molecular structure and conformation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (phenol) | 3500-3200 (broad) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=O (ester) | 1730-1715 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O (ester) | 1300-1000 | Stretching |
| C-Cl | 800-600 | Stretching |
The precise positions and intensities of these bands would provide a vibrational fingerprint of the molecule, confirming the presence of the key functional groups.
Raman Spectroscopy for Vibrational Modes and Structural Conformation
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide further details on the skeletal vibrations of the biphenyl (B1667301) structure and the conformation of the molecule in different states (solid or solution). Analysis of the low-frequency Raman modes could also yield information about intermolecular interactions in the solid state.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the chromophore is the extended π-system of the biphenyl core, which is influenced by the substituent groups.
The UV-Vis spectrum would likely show absorption maxima (λmax) corresponding to π → π* transitions. The position and intensity of these absorptions are sensitive to the solvent polarity and the electronic nature of the substituents. The hydroxyl, chloro, and methoxycarbonyl groups would all be expected to influence the electronic structure of the biphenyl chromophore, leading to shifts in the absorption maxima compared to unsubstituted biphenyl. This analysis provides insights into the electronic properties of the molecule.
Computational and Theoretical Investigations of 2 Chloro 5 4 Methoxycarbonylphenyl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. openaccessjournals.com For a molecule like 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, DFT calculations can predict its geometry, electronic structure, and various reactivity parameters.
Geometry Optimization and Electronic Structure Analysis
The electronic structure analysis would provide information on the distribution of electrons within the molecule. The presence of the electron-withdrawing chlorine atom and methoxycarbonyl group, alongside the electron-donating hydroxyl group, creates a complex electronic environment. This analysis would quantify the partial atomic charges on each atom, indicating sites susceptible to electrostatic interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value | Description |
| C-C (inter-ring) | ~1.48 Å | The single bond connecting the two phenyl rings. |
| C-Cl Bond Length | ~1.74 Å | The bond between a carbon atom of the phenol (B47542) ring and the chlorine atom. |
| O-H Bond Length | ~0.96 Å | The bond of the phenolic hydroxyl group. |
| C=O Bond Length | ~1.21 Å | The carbonyl bond in the methoxycarbonyl group. |
| Phenyl-Phenyl Dihedral Angle | ~35-45° | The twist angle between the two aromatic rings. |
Note: These are predicted values based on typical DFT calculations for similar structures. Actual values would be determined from a specific calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly involving the lone pairs of the hydroxyl group. The LUMO, in contrast, would likely be distributed over the electron-deficient phenyl ring bearing the methoxycarbonyl group.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital |
| LUMO | -1.8 eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO |
Note: These are representative values. The exact energies would depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.denih.gov It is invaluable for identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
In the MEP surface of this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the hydroxyl and carbonyl groups, making them prime sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, indicating its acidic nature.
Conformational Analysis and Stability Studies
Due to the single bond connecting the two phenyl rings, this compound can adopt various conformations by rotation around this bond. A conformational analysis would explore the potential energy surface as a function of the inter-ring dihedral angle. This would identify the most stable conformation (the global minimum) and any other low-energy conformers. The stability of different conformers is influenced by a balance of steric hindrance between the ortho substituents and the electronic effects of conjugation. A planar conformation would maximize pi-conjugation but would also lead to steric clashes. Therefore, a twisted conformation is generally the most stable.
Reaction Pathway Modeling and Transition State Characterization for Key Transformations
Computational chemistry can model the pathways of chemical reactions, providing detailed information about the transition states and intermediates involved. For this compound, several reactions could be of interest, such as electrophilic aromatic substitution on the phenol ring or nucleophilic substitution at the carbonyl carbon.
Modeling these reaction pathways would involve locating the transition state structure for each step. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction. By comparing the activation energies for different possible reaction pathways, the most likely outcome of a reaction can be predicted.
Prediction of Reactivity Parameters and Active Sites (e.g., Electrophilicity Index, Nucleophilicity)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These parameters help to classify the molecule's reactivity on a quantitative scale and can be used to compare its reactivity with other compounds. The active sites for electrophilic and nucleophilic attack can be further confirmed by analyzing the Fukui functions, which indicate the change in electron density at a particular site upon the addition or removal of an electron.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Electronegativity (χ) | -(HOMO+LUMO)/2 | 4.15 |
| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.35 |
| Softness (S) | 1/(2η) | 0.21 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.67 |
Note: These values are derived from the predicted HOMO and LUMO energies in Table 2.
Spectroscopic Property Prediction
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For the compound this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies. These predictions are typically achieved through methods like Density Functional Theory (DFT), which has been successfully applied to various phenol derivatives. nih.govijrte.orgijsrst.com
Theoretical NMR Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The process involves first optimizing the molecular geometry of the compound. Following this, the magnetic shielding tensors are calculated for each nucleus using a suitable theoretical method, such as the Gauge-Including Atomic Orbital (GIAO) method, often paired with a functional like B3LYP. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, one would expect distinct chemical shifts for the aromatic protons on the two different phenyl rings, as well as for the methoxy (B1213986) and hydroxyl protons. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule, with their positions influenced by the electronic environment created by the chloro, hydroxyl, and methoxycarbonyl substituents. A hypothetical data table for predicted NMR shifts is presented below to illustrate how such data would be structured.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Atom Position (Systematic) | Predicted Chemical Shift (ppm) |
| ¹H NMR | ||
| Aromatic CH | C2'-H | Value |
| Aromatic CH | C3'-H | Value |
| Aromatic CH | C5'-H | Value |
| Aromatic CH | C6'-H | Value |
| Aromatic CH | C3-H | Value |
| Aromatic CH | C4-H | Value |
| Aromatic CH | C6-H | Value |
| Hydroxyl OH | OH | Value |
| Methoxy CH₃ | OCH₃ | Value |
| ¹³C NMR | ||
| Quaternary C | C1' | Value |
| Aromatic CH | C2' | Value |
| Aromatic CH | C3' | Value |
| Quaternary C | C4' | Value |
| Aromatic CH | C5' | Value |
| Aromatic CH | C6' | Value |
| Quaternary C | C1 | Value |
| Quaternary C-Cl | C2 | Value |
| Aromatic CH | C3 | Value |
| Aromatic CH | C4 | Value |
| Quaternary C-O | C5 | Value |
| Aromatic CH | C6 | Value |
| Carbonyl C=O | C=O | Value |
| Methoxy OCH₃ | OCH₃ | Value |
Note: The values in this table are placeholders and would be populated by the output of a specific computational chemistry calculation.
Vibrational Frequencies
Theoretical vibrational frequency analysis is crucial for interpreting infrared (IR) and Raman spectra. After obtaining the optimized geometry of this compound, a frequency calculation is performed. This computation determines the normal modes of vibration and their corresponding frequencies.
The predicted vibrational spectrum would feature characteristic peaks corresponding to specific functional groups within the molecule. For instance, one would expect to identify:
O-H stretching from the phenolic hydroxyl group, typically appearing as a broad band in the high-frequency region of the IR spectrum.
C-H stretching vibrations from the aromatic rings.
C=O stretching from the methoxycarbonyl group, which is a strong and sharp absorption.
C-O stretching for both the ether and phenol linkages.
C-Cl stretching , which would appear in the lower frequency region of the spectrum.
Aromatic C=C ring stretching vibrations.
These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method, allowing for a more accurate comparison with experimental data. ijrte.org A potential energy distribution (PED) analysis can also be performed to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov
Hypothetical Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Phenol -OH | Value |
| C-H Stretch (Aromatic) | Phenyl Rings | Value |
| C=O Stretch | Ester C=O | Value |
| C=C Stretch (Aromatic) | Phenyl Rings | Value |
| C-O Stretch (Phenol) | C-OH | Value |
| C-O Stretch (Ester) | C-O-CH₃ | Value |
| C-Cl Stretch | C-Cl | Value |
| O-H Bend | Phenol -OH | Value |
| C-H Bend (Aromatic) | Phenyl Rings | Value |
Note: The values in this table are placeholders and represent a simplified summary. A full computational output would contain a much larger number of vibrational modes.
Based on the comprehensive search of available scientific literature, there is currently insufficient detailed research documented for the specific applications of the chemical compound This compound to generate a thorough and informative article adhering to the requested outline.
The search did not yield specific instances of its use in the following prescribed areas:
Applications of 2 Chloro 5 4 Methoxycarbonylphenyl Phenol in Chemical Research
Application in Methodological Development for Chemical Synthesis:There is no evidence of this compound being used to develop new synthetic methods.
Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly follows the provided outline due to the lack of published research on this specific chemical compound.
Future Research Directions and Challenges for 2 Chloro 5 4 Methoxycarbonylphenyl Phenol
Development of More Sustainable and Green Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. acs.orgnih.gov The synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol and its derivatives currently relies on classical methods that may involve hazardous reagents and generate significant waste. A key area for future research is the development of greener synthetic alternatives.
One promising approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgnih.govresearchgate.net Research should focus on developing catalytic systems that are effective for the coupling of chloro-phenols, which are often less reactive than their bromo or iodo counterparts. researchgate.net The use of highly active and sterically hindered phosphine (B1218219) ligands could be explored to improve catalytic efficiency. libretexts.org Furthermore, investigating the use of greener solvents, such as water or biodegradable solvents, and lower catalyst loadings would significantly enhance the sustainability of the synthesis. acs.org
Another avenue for green synthesis is the exploration of one-pot tandem reactions that minimize intermediate purification steps, thereby reducing solvent usage and waste generation. google.com Mechanistic studies of these reactions, perhaps using computational tools, could lead to the design of more efficient and selective catalysts. nih.govcolab.ws
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Parameter | Traditional Route (e.g., Ullmann Condensation) | Potential Green Route (e.g., Optimized Suzuki Coupling) |
| Solvent | High-boiling point organic solvents (e.g., DMF, NMP) | Water, Ethanol, or solvent-free |
| Catalyst | Stoichiometric copper | Catalytic palladium (ppm levels) |
| Reaction Temperature | High (>150 °C) | Lower (Room temperature to 80 °C) |
| Waste Generation | High (metal salts, organic waste) | Low (minimal byproducts) |
| Atom Economy | Moderate | High |
Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities
The chemical structure of this compound offers multiple sites for derivatization, including the phenolic hydroxyl group, the aromatic rings, and the ester functionality. A systematic exploration of its reactivity is crucial for unlocking its full potential.
The phenolic hydroxyl group can be readily derivatized to form ethers, esters, and carbamates, which can significantly alter the compound's physical and biological properties. nih.govlibretexts.org For instance, esterification with various acyl chlorides could yield a library of derivatives for screening in different applications. libretexts.org The development of selective derivatization strategies that can distinguish between the phenolic hydroxyl and the ester group is a key challenge. researchgate.net
The aromatic rings offer opportunities for electrophilic substitution reactions. youtube.com The directing effects of the existing substituents will govern the regioselectivity of these reactions. Computational studies, such as the generation of molecular electrostatic potential (MEP) maps, could predict the most likely sites for electrophilic attack. rsc.org The chloro-substituent can also be a handle for further cross-coupling reactions, allowing for the synthesis of more complex biaryl systems. rsc.org
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Potential Product Functional Group | Potential Application Area |
| O-Alkylation | Alkyl halide, Base | Ether | Pharmaceuticals, Agrochemicals |
| O-Acylation | Acyl chloride, Base | Ester | Liquid Crystals, Polymers |
| Electrophilic Aromatic Substitution | Nitrating agent | Nitro-derivative | Chemical Intermediate |
| Suzuki-Miyaura Coupling (on C-Cl) | Arylboronic acid, Pd catalyst | Tri-aryl system | Materials Science |
| Ester Hydrolysis | Base or Acid | Carboxylic acid | Pharmaceuticals |
Expansion of Non-Clinical Research Applications in Materials Science and Catalysis
The biphenyl (B1667301) structure is a common motif in liquid crystals and other advanced materials. The specific substitution pattern of this compound could lead to interesting material properties. Future research could focus on synthesizing a series of its derivatives and investigating their liquid crystalline behavior, thermal stability, and photophysical properties. The presence of the polar ester group and the potential for hydrogen bonding from the phenolic hydroxyl could lead to the formation of self-assembling structures.
In the field of catalysis, chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The synthesis of atropisomeric biaryl ligands is a well-established strategy for creating effective chiral catalysts for a variety of transformations. rsc.orgnih.gov The development of synthetic routes to enantiomerically pure derivatives of this compound would be a significant step towards this goal.
Challenges in the Enantioselective or Diastereoselective Synthesis of Chiral Derivatives
The presence of the chloro substituent ortho to the biaryl linkage introduces a barrier to rotation, potentially leading to atropisomerism if the second ortho position on the other ring were also substituted. The synthesis of enantiomerically pure atropisomers of biphenyls is a significant challenge in organic synthesis. acs.org Future research should address the enantioselective synthesis of derivatives of this compound.
One approach could involve the use of chiral auxiliaries to direct the stereochemical outcome of the biaryl bond formation. nih.gov Another promising strategy is the use of asymmetric catalysis, where a chiral catalyst controls the formation of the desired enantiomer. rsc.orgacs.org The development of catalytic systems that can effectively control the axial chirality of substituted biphenyls is a highly active area of research.
Furthermore, the introduction of new chiral centers through reactions at the phenolic or ester groups would lead to diastereomers. The development of diastereoselective reactions, where one diastereomer is formed in preference to others, is another important research direction.
Advanced Characterization Techniques for Dynamic Processes and Mechanistic Elucidation
A thorough understanding of the properties and reactivity of this compound and its derivatives requires the use of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, more sophisticated methods are needed to probe dynamic processes and elucidate reaction mechanisms.
For example, variable-temperature NMR could be used to study the rotational barrier around the biaryl bond in sterically hindered derivatives. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of the molecule, aiding in its identification and characterization. nih.govmdpi.com In-situ spectroscopic techniques, such as ReactIR, could be employed to monitor the progress of reactions in real-time, providing valuable mechanistic insights. researchgate.net Computational methods, such as Density Functional Theory (DFT), will also be invaluable for predicting spectroscopic properties and understanding reaction pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, and what factors influence yield in multi-step reactions?
- Methodology :
- Step 1 : Start with halogenated phenol derivatives (e.g., 2-chlorophenol) and introduce methoxycarbonyl groups via Friedel-Crafts acylation or Suzuki coupling, ensuring regioselectivity using directing groups.
- Step 2 : Optimize reaction conditions (e.g., Pd catalysts, solvent polarity) to minimize side reactions like over-oxidation or dehalogenation.
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95% purity threshold).
- Key Factors : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 substrate:catalyst).
- Reference Table :
| Route | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Pd(PPh₃)₄ | DMF | 62 | 97 |
| B | CuI | THF | 48 | 89 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbon hybridization and COSY for proton coupling. The methoxycarbonyl group shows a singlet at δ 3.8–4.0 ppm (¹H) and δ 165–170 ppm (¹³C).
- FT-IR : Confirm ester C=O stretch at 1720–1740 cm⁻¹ and phenolic O-H stretch (broad, 3200–3500 cm⁻¹).
- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) with ESI+ mode to detect [M+H]⁺ ions (expected m/z: 280–300).
- XRD : For crystalline samples, employ SHELXL for structure refinement; compare bond lengths/angles with DFT calculations .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodology :
- DFT Calculations : Use Gaussian09 to model transition states (B3LYP/6-311+G(d,p)). Calculate activation energies for para vs. meta substitution.
- Solvent Effects : Apply PCM models to simulate polar aprotic solvents (DMF, DMSO).
- Validation : Correlate computed ΔG‡ with experimental kinetic data. Discrepancies >10% suggest recalibration of basis sets.
- Table : Predicted vs. Observed Reaction Rates
| Position | ΔG‡ (kcal/mol) | k (exp, s⁻¹) |
|---|---|---|
| Para | 18.2 | 1.4×10⁻³ |
| Meta | 22.7 | 3.8×10⁻⁵ |
Q. What strategies resolve contradictions between theoretical and experimental hydrogen-bonding patterns in this compound?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine with SHELXL-2018 to resolve O-H···O=C interactions.
- Intermolecular Analysis : Compare Hirshfeld surfaces (CrystalExplorer) to identify π-π stacking or halogen bonding.
- Contradiction Resolution : If DFT predicts intramolecular H-bonding but XRD shows intermolecular, re-evaluate crystal packing forces.
- Case Study : A 0.15 Å deviation in O-H bond length between theory/experiment requires multi-conformer analysis .
Q. How do substituents on the phenolic ring influence acidity, and how can comparative studies be designed?
- Methodology :
- pH Titration : Measure pKa in DMSO/water (4:1) using UV-Vis (λ = 270 nm for phenolate ion).
- Electron-Withdrawing Effects : Compare with analogs (e.g., nitro, trifluoromethyl substituents).
- DFT Correlation : Calculate partial charges (Mulliken/NPA) at phenolic oxygen.
- Table : Substituent Effects on pKa
| Substituent | pKa (exp) | Partial Charge (O⁻) |
|---|---|---|
| -COOMe | 8.2 | -0.45 |
| -NO₂ | 6.9 | -0.52 |
| -CF₃ | 7.5 | -0.49 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
